Trimethylchlorogermane

Overview

Description

Synthesis Analysis

The synthesis of trimethylchlorogermane involves chemical processes that yield this compound through the reaction of germanium tetrachloride and other precursors. Research has led to the development of various methods for its synthesis, aiming to improve yield and efficiency. Studies detail procedures that manipulate the reaction conditions to favor the formation of this compound, with aluminum and gallium identified as effective catalysts in directing the reaction towards the preferential formation of this compound under optimum conditions (Zueva, Luk'yankina, & Ponomarenko, 1971).

Molecular Structure Analysis

The molecular structure of this compound has been determined through gas-phase electron diffraction (GED) and theoretical calculations. It exhibits C-3v symmetry with staggered conformation for the methyl groups. The principal distances and angles have been accurately measured, providing detailed insights into its geometric configuration (Aarset & Page, 2004).

Chemical Reactions and Properties

This compound participates in various chemical reactions, including those that lead to the formation of organogermanium compounds and its involvement as a mechanism-based enzyme inactivator. Its reactivity has been explored in different contexts, revealing its potential in organic synthesis and biochemistry (Silverman & Vadnere, 1987).

Physical Properties Analysis

Studies have focused on the physical properties of this compound, including its spectral characteristics. Microwave and rotational spectra analysis provide data on its ground state rotational constants and structural parameters, offering insights into its physical behavior and stability (Durig & Hellams, 1975).

Chemical Properties Analysis

The chemical properties of this compound, such as vibrational spectra and normal modes, have been extensively studied. These investigations shed light on its force constants and support the assignment of its molecular structure, enhancing the understanding of its chemical behavior (Durig, Lau, Turner, & Bragin, 1969).

Scientific Research Applications

Vibrational Spectra and Structure : The infrared and Raman spectra of Trimethylchlorogermane have been recorded, with assignments of normal modes based on band types, Raman depolarization values, and characteristic frequencies. The valence force field model has been used for calculating frequencies and potential energy distribution, supporting the current assignments (Durig et al., 1969).

Molecular Structures via Gas-Phase Electron Diffraction and Theoretical Calculations : The structures of this compound have been determined using gas-phase electron diffraction, augmented by ab initio calculations. The results indicated C-3v symmetry for the molecule, providing insights into molecular distances and angles (Aarset & Page, 2004).

Microwave Spectrum Analysis : The rotational spectra of various isotopic species of this compound were investigated, revealing ground state rotational constants and aiding in the determination of structural parameters like GeCl bond length and GeC distance (Durig & Hellams, 1975).

Reactions with Other Compounds : Studies on the reactions of this compound with compounds like gem-dichloroallyllithium revealed the formation of various products, demonstrating the chemical reactivity and potential applications of this compound in synthesizing new compounds (Seyferth et al., 1977).

Vibrational Relaxation in Liquid State : Research on the vibrational correlation functions and corresponding times for this compound in a liquid state has been conducted, although the results showed challenges in obtaining reliable correlation functions due to isotopic splitting and Fermi resonances (Szostak et al., 1986).

Synthesis of Organosilylphosphines : this compound has been used in the synthesis of organogermanium and organotin phosphines, demonstrating its utility in the synthesis of various organometallic compounds (Schumann & Rösch, 1973).

Biological Evaluation of Organogermanium(IV) Complexes : Organogermanium(IV) complexes derived from this compound have been synthesized and evaluated for antifungal, antibacterial, and nematicidal activities, indicating potential biomedical applications (Singh et al., 2011).

Safety and Hazards

Trimethylchlorogermane is classified as a highly flammable liquid and vapor. It can cause severe skin burns and eye damage . Precautionary measures include wearing protective gloves/clothing/eye protection/face protection, keeping away from heat/sparks/open flames/hot surfaces, and not breathing vapours .

Mechanism of Action

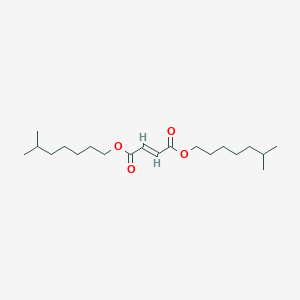

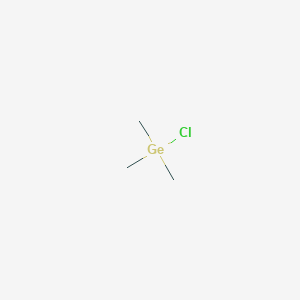

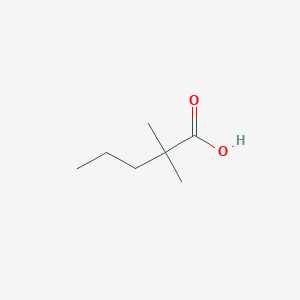

Chlorotrimethylgermane, also known as Trimethylchlorogermane or Trimethylgermanium chloride, is a chemical compound with the formula (CH3)3GeCl. It has a molecular weight of 153.20 .

Mode of Action

For instance, it can react with chloride ions to form C3H9Cl2Ge .

Action Environment

The action of Chlorotrimethylgermane can be influenced by various environmental factors. For instance, its reactivity can be affected by temperature and the presence of other chemicals. It has a boiling point of 102 °C and a melting point of -13 °C . Its density is 1.24 g/mL at 25 °C .

properties

IUPAC Name |

chloro(trimethyl)germane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9ClGe/c1-5(2,3)4/h1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZBNZZCHSNOXOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Ge](C)(C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9ClGe | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70165155 | |

| Record name | Chlorotrimethylgermane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70165155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1529-47-1 | |

| Record name | Germane, chlorotrimethyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1529-47-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chlorotrimethylgermane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001529471 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chlorotrimethylgermane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70165155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chlorotrimethylgermane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.741 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,3-Bis[(trimethylsilyl)oxy]propyl stearate](/img/structure/B75175.png)